

# Pharmacokinetics and pharmacodynamics of Ibuzatrelvir in animal models

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## Compound of Interest

Compound Name: *Ibuzatrelvir*

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An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of **Ibuzatrelvir** in Animal Models

For Researchers, Scientists, and Drug Development Professionals

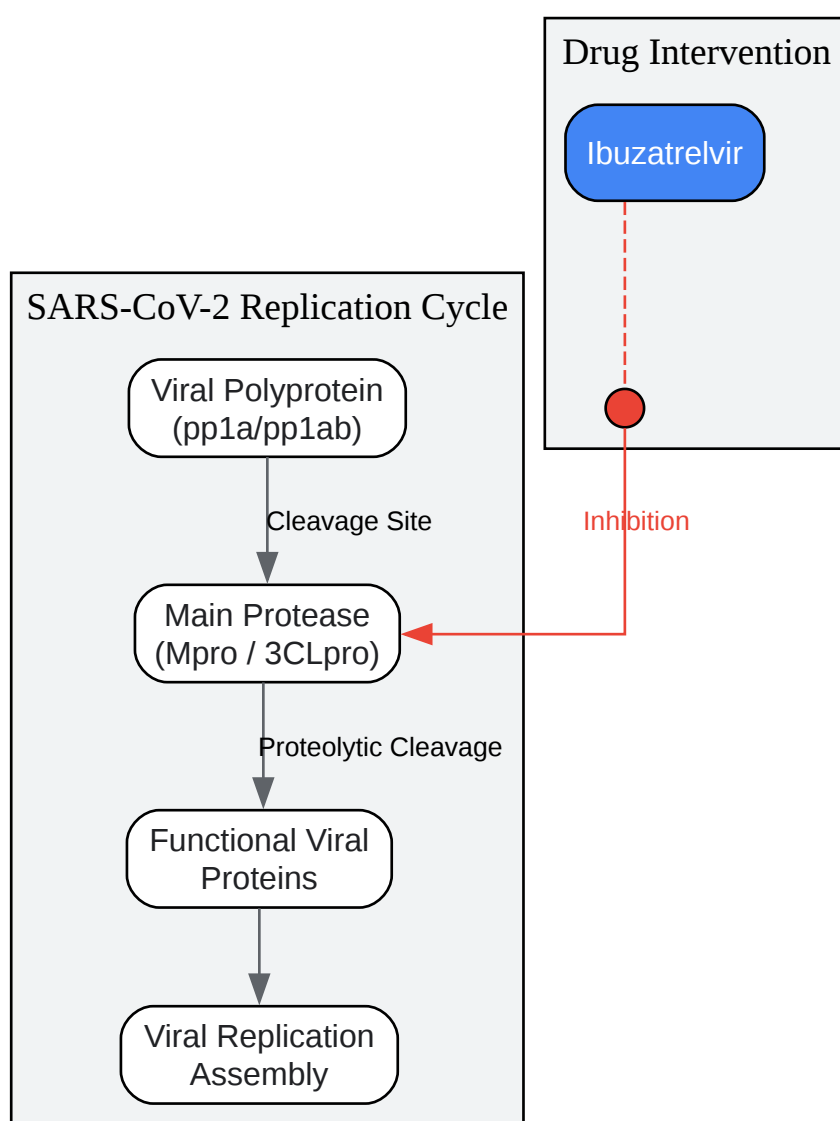
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of **Ibuzatrelvir** (PF-07817883), a second-generation oral SARS-CoV-2 main protease (Mpro) inhibitor. The data herein is primarily derived from foundational preclinical studies, offering critical insights into the compound's disposition and efficacy in various animal models.

## Introduction to Ibuzatrelvir

**Ibuzatrelvir** is an investigational, orally bioavailable antiviral drug developed by Pfizer for the treatment of COVID-19.[1] As a second-generation SARS-CoV-2 main protease (Mpro or 3CLpro) inhibitor, it is designed to offer improved metabolic stability over first-generation inhibitors like nirmatrelvir.[2][3] This enhanced stability may obviate the need for a pharmacokinetic booster, such as ritonavir, potentially reducing the risk of drug-drug interactions.[4] Preclinical and clinical studies have demonstrated its potential as a single-agent therapy.[2][4] **Ibuzatrelvir** has shown pan-human coronavirus antiviral activity in vitro and efficacy in a mouse model of SARS-CoV-2 infection.[1][2]

## Mechanism of Action

**Ibuzatrelvir** functions by inhibiting the SARS-CoV-2 main protease, an enzyme crucial for viral replication.[1] The virus initially produces large polyproteins that must be cleaved into functional viral proteins; Mpro is responsible for the majority of these cleavage events.[2] **Ibuzatrelvir**, featuring a nitrile warhead, is designed to form a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[1] This interaction blocks the enzyme's activity, thereby halting the processing of viral polyproteins and suppressing viral replication.[4]



Mechanism of Ibuzatrelvir Action

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Mechanism of Action of **Ibuzatrelvir**.

## Pharmacokinetics in Animal Models

Pharmacokinetic studies have been conducted in rats and cynomolgus monkeys to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of **Ibuzatrelovir**.

### Data Summary

The following tables summarize the key pharmacokinetic parameters of **Ibuzatrelovir** (referred to as compound 9 in the source literature) in rats and cynomolgus monkeys.<sup>[5]</sup>

Table 1: Pharmacokinetic Parameters of **Ibuzatrelovir** in Male Wistar-Han Rats<sup>[5]</sup>

Parameter	IV Administration (0.5 mg/kg)	Oral Administration (7.5 mg/kg)
CLp (mL/min/kg)	35	-
Vd,ss (L/kg)	1.05	-
t <sub>1/2</sub> (h)	2.8	2.3
Tmax (h)	-	0.29
Cmax (ng/mL)	-	232
AUC(0-inf) (ng·h/mL)	237	373
Oral Bioavailability (F) (%)	-	22

| Fraction Absorbed x Gut Availability (Fa x Fg) (%) | - | 42 |

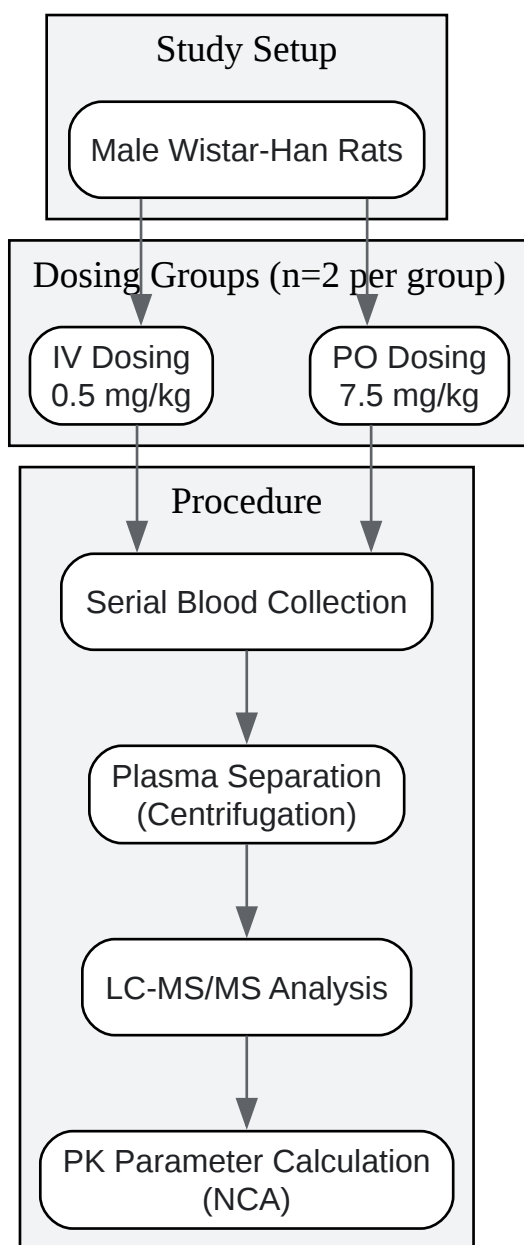
Table 2: Pharmacokinetic Parameters of **Ibuzatrelovir** in Cynomolgus Monkeys (Oral Administration)<sup>[5]</sup>

Dose (mg/kg)	Tmax (h)	Cmax (ng/mL)	AUC(0-24h) (ng·h/mL)
10	1.0	321	1210

| 100 | 2.0 | 2430 | 13600 |

## Experimental Protocols

- Animal Model: Male Wistar-Han rats.
- Housing: Animals were housed in standard conditions with access to food and water. Oral studies were conducted in the fed state.
- Intravenous (IV) Administration:
  - Dose: 0.5 mg/kg.
  - Formulation: Solution in 10% (v/v) PEG400 / 90% (v/v) 23% (w/v) hydroxypropyl  $\beta$ -cyclodextrin (HPBCD) in water.
  - Administration: Administered as a single intravenous dose.
- Oral (PO) Administration:
  - Dose: 7.5 mg/kg.
  - Formulation: Crystalline **lbuzatreivir** administered as a solution in 0.5% (w/v) methylcellulose containing 2% (v/v) Tween 80.
  - Administration: Administered via oral gavage.
- Sample Collection: Blood samples were collected at specified time points post-dose. Plasma was harvested by centrifugation.
- Bioanalysis: Plasma concentrations of **lbuzatreivir** were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis.



Rat Pharmacokinetic Study Workflow

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Workflow for the Rat Pharmacokinetic Study.

- Animal Model: Cynomolgus monkeys.
- Oral (PO) Administration:
  - Doses: 10 mg/kg and 100 mg/kg.

- Formulation: Details on the formulation were not specified in the provided source.
- Administration: Administered as a single oral dose.
- Sample Collection and Analysis: Similar to the rat studies, blood samples were collected over a 24-hour period, and plasma concentrations were quantified via LC-MS/MS.
- Data Analysis: Pharmacokinetic parameters were determined from the plasma concentration-time profiles.

## Pharmacodynamics in Animal Models

The in vivo antiviral efficacy of **Ibuzatrelvir** was evaluated in a mouse model of SARS-CoV-2 infection.

### Data Summary

Oral administration of **Ibuzatrelvir** resulted in a dose-dependent reduction in viral load in the lungs of infected mice.

Table 3: Antiviral Efficacy of **Ibuzatrelvir** in K18-hACE2 Mice Infected with SARS-CoV-2[6]

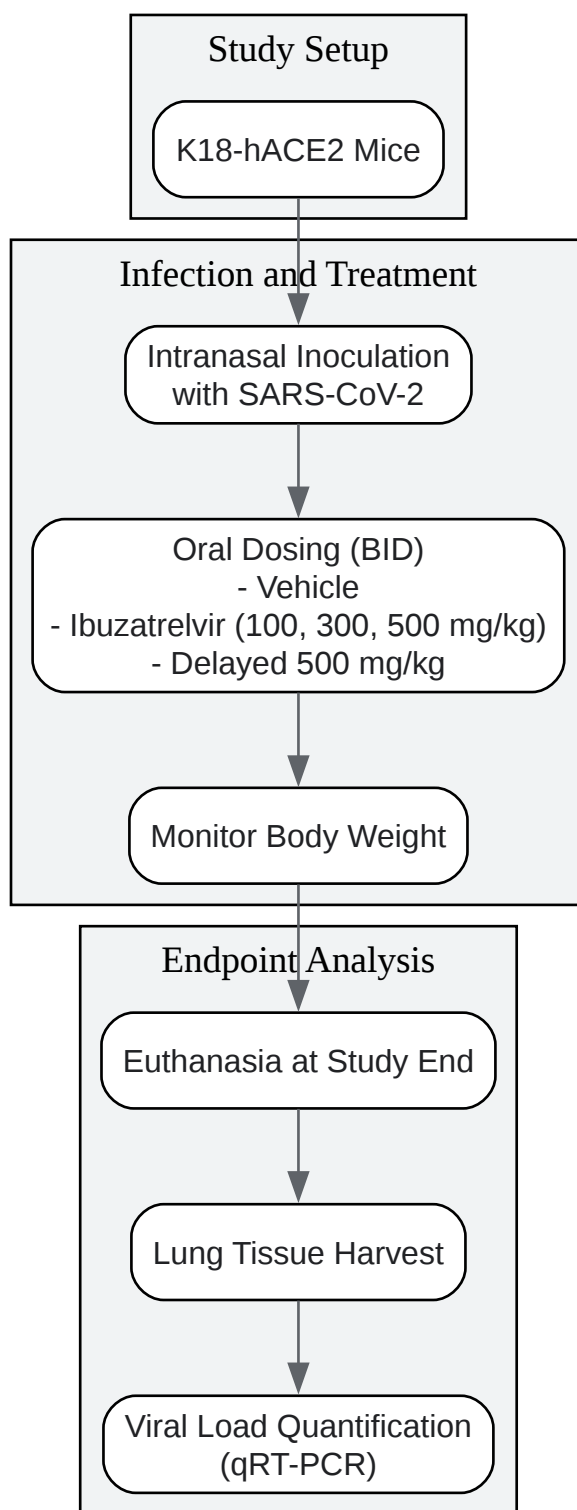
Treatment Group (Oral, Twice Daily)	Mean Lung Viral Load (log10 RNA copies/mg)	Log Reduction vs. Vehicle
Vehicle	~8.0 (estimated from source)	-
100 mg/kg	~6.5 (estimated from source)	~1.5
300 mg/kg	~4.5 (estimated from source)	~3.5
500 mg/kg	~3.0 (estimated from source)	~5.0

| 500 mg/kg (+12h delayed start) | ~3.5 (estimated from source) | ~4.5 |

Note: Viral load values are estimated from graphical data presented in the source publication.  
[\[6\]](#)

## Experimental Protocol

- Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor, making them susceptible to SARS-CoV-2 infection.
- Virus: A mouse-adapted strain of SARS-CoV-2 (mCoV-USA-WA1/2020) was used for infection.
- Infection Procedure: Mice were intranasally inoculated with the SARS-CoV-2 virus.
- Treatment Groups:
  - Vehicle control group.
  - **Ibuzatrelvir** at 100 mg/kg, 300 mg/kg, and 500 mg/kg.
  - An additional group received 500 mg/kg with the initiation of treatment delayed by 12 hours post-infection.
- Dosing Regimen:
  - Administration: Oral gavage.
  - Frequency: Twice daily (BID).
  - Timing: The first dose was administered around the time of viral inoculation (except for the delayed-start group).
- Study Endpoints:
  - Primary: Viral load in the lung tissue, assessed at the end of the study.
  - Secondary: Changes in body weight were monitored throughout the study as an indicator of morbidity.
- Viral Load Quantification: Lung tissue was homogenized, and viral RNA was quantified using a quantitative reverse transcription-polymerase chain reaction (qRT-PCR) assay.



Mouse In Vivo Efficacy Study Workflow

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Workflow for the Mouse In Vivo Efficacy Study.

## Conclusion

The preclinical data from animal models indicate that **Ibuzatrelvir** is an orally bioavailable Mpro inhibitor with a pharmacokinetic profile supportive of single-agent dosing. In rats, it demonstrates moderate clearance and oral bioavailability. In cynomolgus monkeys, exposure increases with dose. Crucially, pharmacodynamic studies in a relevant mouse model of SARS-CoV-2 infection demonstrate robust, dose-dependent antiviral activity, significantly reducing viral replication in the lungs. These findings provided a strong rationale for the continued clinical development of **Ibuzatrelvir** as a potential treatment for COVID-19.

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